1-Piperidin-3-ylcyclopropane-1-carboxylic acid;hydrochloride
Description
1-Piperidin-3-ylcyclopropane-1-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H15NO2·HCl It is a hydrochloride salt form of 1-Piperidin-3-ylcyclopropane-1-carboxylic acid, which is a derivative of piperidine Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Properties
IUPAC Name |
1-piperidin-3-ylcyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)9(3-4-9)7-2-1-5-10-6-7;/h7,10H,1-6H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSLYHZYOQYHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2(CC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidin-3-ylcyclopropane-1-carboxylic acid;hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst.
Piperidine Introduction: The cyclopropane intermediate is then reacted with piperidine under suitable conditions to introduce the piperidine moiety.
Carboxylation: The resulting compound is then carboxylated to form 1-Piperidin-3-ylcyclopropane-1-carboxylic acid.
Hydrochloride Formation: Finally, the carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
1-Piperidin-3-ylcyclopropane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or cyclopropane moieties can be substituted with other functional groups.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free carboxylic acid and piperidine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
1-Piperidin-3-ylcyclopropane-1-carboxylic acid;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives, including their potential as therapeutic agents.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperidin-3-ylcyclopropane-1-carboxylic acid;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as neurotransmitter receptors or enzymes, to exert its effects. The piperidine moiety is known to influence the compound’s binding affinity and selectivity for these targets, thereby modulating its pharmacological activity.
Comparison with Similar Compounds
1-Piperidin-3-ylcyclopropane-1-carboxylic acid;hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxylic acid: Another piperidine derivative with a carboxylic acid functional group, but with different structural and pharmacological properties.
1-Piperidin-2-ylcyclopropane-1-carboxylic acid: A similar compound with the piperidine moiety attached at a different position on the cyclopropane ring.
Piperidine-3-carboxylic acid: A simpler piperidine derivative with a carboxylic acid group directly attached to the piperidine ring.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and biological activity compared to other similar compounds.
Biological Activity
1-Piperidin-3-ylcyclopropane-1-carboxylic acid; hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- IUPAC Name : 1-Piperidin-3-ylcyclopropane-1-carboxylic acid; hydrochloride
- Molecular Formula : C10H16ClN
- Molecular Weight : 201.69 g/mol
The biological activity of 1-Piperidin-3-ylcyclopropane-1-carboxylic acid is primarily attributed to its interaction with various neurotransmitter systems, particularly those involved in the central nervous system (CNS). It is believed to act as a modulator of neurotransmitter release, influencing pathways associated with anxiety, depression, and pain perception.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Analgesic Activity : Studies have shown that it may reduce pain responses in animal models, suggesting potential applications in pain management.
- Anxiolytic Effects : Preliminary data suggest that it may have anxiolytic properties, potentially useful in treating anxiety disorders.
- Neuroprotective Properties : Some studies indicate that it may protect neuronal cells from damage, offering prospects for neurodegenerative disease therapies.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Analgesic | Reduced pain response in animal models | |
| Anxiolytic | Decreased anxiety-like behavior in rodents | |
| Neuroprotective | Protection against oxidative stress in neurons |
Case Study 1: Analgesic Activity
A study conducted on rodents demonstrated that administration of 1-Piperidin-3-ylcyclopropane-1-carboxylic acid significantly reduced pain responses induced by formalin injections. The results indicated a dose-dependent analgesic effect, suggesting its potential as a non-opioid pain relief option.
Case Study 2: Anxiolytic Effects
In another study assessing the anxiolytic properties, the compound was administered to mice subjected to elevated plus maze tests. Results showed a marked increase in time spent in open arms, indicating reduced anxiety levels compared to control groups.
Case Study 3: Neuroprotection
Research focused on neuroprotection revealed that the compound could mitigate cell death in neuronal cultures exposed to oxidative stress. This suggests its potential application in conditions such as Alzheimer's disease or other neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
